molecular formula C15H14ClNO4S B10895667 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10895667
M. Wt: 339.8 g/mol
InChI Key: WGEPJEMVSQMNEA-UHFFFAOYSA-N
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Description

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a unique combination of furan, thiazolidine, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde, which is then reacted with thiazolidine-4-carboxylic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidine-2,4-dione.

    Furan derivatives: Compounds with furan rings, such as furan-2-carboxylic acid.

    Chlorophenoxy derivatives: Compounds with chlorophenoxy groups, such as 4-chlorophenoxyacetic acid.

Uniqueness

2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H14ClNO4S/c16-9-1-3-10(4-2-9)20-7-11-5-6-13(21-11)14-17-12(8-22-14)15(18)19/h1-6,12,14,17H,7-8H2,(H,18,19)

InChI Key

WGEPJEMVSQMNEA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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